molecular formula C13H9BrO B13970813 5-Bromo-[1,1'-biphenyl]-3-carbaldehyde

5-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13970813
M. Wt: 261.11 g/mol
InChI Key: JSSSQGQWQRMPAA-UHFFFAOYSA-N
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Description

5-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the biphenyl structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of [1,1’-biphenyl]-3-carbaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the biphenyl structure in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid

    Reduction: 5-Bromo-[1,1’-biphenyl]-3-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

5-Bromo-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-[1,1’-biphenyl]-2-carbaldehyde
  • 5-Bromo-[1,1’-biphenyl]-4-carbaldehyde
  • 5-Bromo-2-chlorobiphenyl

Uniqueness

5-Bromo-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

IUPAC Name

3-bromo-5-phenylbenzaldehyde

InChI

InChI=1S/C13H9BrO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H

InChI Key

JSSSQGQWQRMPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)Br

Origin of Product

United States

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